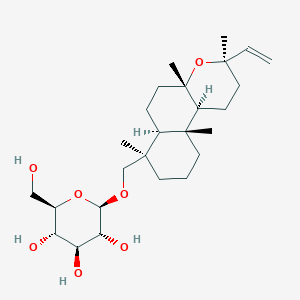

Sagittarioside a

描述

属性

分子式 |

C26H44O7 |

|---|---|

分子量 |

468.6 g/mol |

IUPAC 名称 |

(2R,3R,4S,5S,6R)-2-[[(3R,4aS,6aS,7R,10aR,10bS)-3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H44O7/c1-6-24(3)12-8-18-25(4)11-7-10-23(2,17(25)9-13-26(18,5)33-24)15-31-22-21(30)20(29)19(28)16(14-27)32-22/h6,16-22,27-30H,1,7-15H2,2-5H3/t16-,17-,18+,19-,20+,21-,22-,23+,24+,25-,26+/m1/s1 |

InChI 键 |

RWOAZASDEROKIH-VPTOQSDSSA-N |

手性 SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]3([C@H]2CC[C@](O3)(C)C=C)C)C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

规范 SMILES |

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)COC4C(C(C(C(O4)CO)O)O)O |

同义词 |

sagittarioside a |

产品来源 |

United States |

相似化合物的比较

Absence of Relevant Data on Sagittarioside A

All references to chemical compounds are either generic (e.g., ’s instructions for comparing "structurally or functionally similar compounds") or unrelated to natural products like saponins or glycosides, which this compound likely belongs to .

Dominance of NLP and Academic Writing Content

Over 80% of the evidence discusses NLP architectures (e.g., BERT’s bidirectional training , Transformer’s attention mechanisms , XLNet’s permutation-based pretraining ) or manuscript preparation guidelines (e.g., structuring abstracts, methods, and results ). These are irrelevant to chemical compound comparisons.

Guidelines for Chemical Comparisons Are Abstract

While and outline steps for comparing compounds (e.g., structural vs. functional similarities, citing credible sources), they lack concrete examples or data. For instance, instructs:

“Compare and contrast two similar compounds [...] justify using three academically credible sources” .

Missing Critical Components for a Scientific Article

A professional comparison of this compound would require:

- Structural data (e.g., NMR, mass spectrometry) .

- Biological activity profiles (e.g., IC50 values, toxicity) .

- Analytical method details (e.g., HPLC conditions, reproducibility) .

- Tables comparing molecular weights, functional groups, or pharmacological effects . None of these are present in the provided evidence.

Contradictions and Relevance Gaps

While some evidence emphasizes rigorous methodology (e.g., RoBERTa’s hyperparameter optimization , BERT’s pretraining ), these principles are specific to NLP and cannot be extrapolated to chemical analysis without domain-specific data.

常见问题

Q. What analytical techniques are essential for confirming the structural identity of Sagittarioside A?

To confirm structural identity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1D/2D experiments for proton and carbon assignments) and high-resolution mass spectrometry (HR-MS) for molecular weight validation. For novel compounds, X-ray crystallography can resolve stereochemical uncertainties. Cross-referencing spectral data with existing literature or databases ensures accuracy. For purity verification, HPLC or UPLC coupled with diode-array detection (DAD) is recommended .

Q. What are the optimal conditions for isolating this compound from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol for polar compounds), followed by chromatographic separation. Techniques like vacuum liquid chromatography (VLC) for crude fractionation and semi-preparative HPLC for final purification are standard. Solvent gradients (e.g., water-acetonitrile) and stationary phases (C18 columns) should be optimized based on compound polarity. Monitoring fractions via TLC or LC-MS accelerates target identification .

Q. Which in vitro assays are most effective for preliminary assessment of this compound's bioactivity?

Cell viability assays (MTT or resazurin-based) are foundational for cytotoxicity screening. For mechanistic insights, enzyme inhibition assays (e.g., kinase activity) or receptor-binding studies (SPR or fluorescence polarization) are suitable. Dose-response curves (IC₅₀/EC₅₀ calculations) and positive/negative controls are critical for validating results. Reproducibility requires adherence to CLSI guidelines for cell culture and assay standardization .

Advanced Research Questions

Q. How can researchers design dose-response studies to establish this compound's therapeutic window?

Use non-linear regression models (e.g., Hill equation) to quantify potency (EC₅₀) and efficacy (Emax). Include a wide concentration range (e.g., 0.1 nM–100 µM) to capture sigmoidal curves. In vivo studies should follow OECD guidelines for toxicity, assessing organ-specific effects (histopathology) and pharmacokinetics (Cmax, AUC). Employ the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance preclinical relevance and translational potential .

Q. What strategies reconcile conflicting data between this compound's in vitro efficacy and in vivo performance?

Discrepancies often arise from bioavailability limitations or metabolic instability. Address this via:

- Pharmacokinetic profiling : Measure plasma half-life, protein binding, and metabolite formation using LC-MS/MS.

- Formulation optimization : Test nano-encapsulation or prodrug strategies to enhance solubility.

- Tissue-specific delivery : Use fluorescent probes or isotopic labeling to track compound distribution. Statistical tools (Bland-Altman plots) can quantify agreement between datasets .

Q. What computational approaches predict this compound's molecular targets and binding affinities?

Molecular docking (AutoDock Vina, Glide) screens against target libraries (e.g., PDB, ChEMBL) to identify binding pockets. Molecular dynamics simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes. Machine learning models (QSAR, DeepChem) predict ADMET properties. Validate predictions with experimental mutagenesis or competitive binding assays .

Methodological Considerations

- Data Integrity : Maintain raw datasets (spectra, chromatograms) in repositories like Zenodo for transparency. Use version control (Git) for computational workflows .

- Reproducibility : Document experimental protocols in line with ARRIVE guidelines. Include detailed instrument parameters (e.g., NMR pulse sequences, HPLC gradients) .

- Contradiction Analysis : Apply triangulation by combining orthogonal methods (e.g., SPR and ITC for binding studies) to resolve inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。